2,6-Dideoxy-L-arabino-hexopyranose
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Overview
Description
2,6-Dideoxy-L-arabino-hexopyranose is a derivative of glucose, characterized by the removal of hydroxyl groups at the 2nd and 6th positions. This compound is a six-carbon sugar with a pyranose ring structure, making it a significant molecule in various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dideoxy-L-arabino-hexopyranose can be achieved through chemical or biological methods. One common synthetic route involves the selective removal of hydroxyl groups from glucose derivatives. This process typically requires specific reagents and catalysts to ensure the selective deoxygenation at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dideoxy-L-arabino-hexopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This reaction can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: This reaction can replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,6-Dideoxy-L-arabino-hexopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-Dideoxy-L-arabino-hexopyranose involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranose: This compound has an additional methyl group at the 3rd position.
β-D-arabino-Hexopyranose, 2,6-dideoxy-: This is another derivative with similar structural features
Uniqueness
2,6-Dideoxy-L-arabino-hexopyranose is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(4S,5R,6S)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4-,5?,6-/m0/s1 |
InChI Key |
FDWRIIDFYSUTDP-YTCQNVEASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](CC(O1)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)O)O)O |
Origin of Product |
United States |
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